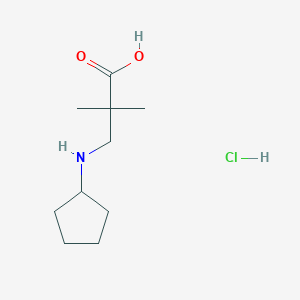

3-(Cyclopentylamino)-2,2-dimethylpropanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

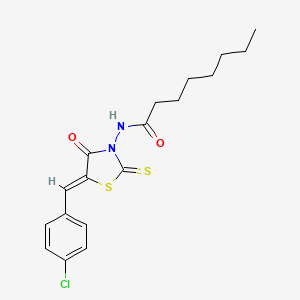

“3-(Cyclopentylamino)-2,2-dimethylpropanoic acid;hydrochloride” is a compound that contains an amino group attached to a cyclopentane ring, a carboxylic acid group, and a tertiary carbon with two methyl groups. The presence of these functional groups suggests that this compound could participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopentyl ring, an amino group, a carboxylic acid group, and a tertiary carbon with two methyl groups. The exact three-dimensional structure would depend on the specific stereochemistry at the chiral centers .Chemical Reactions Analysis

The amino group and the carboxylic acid group in this compound can participate in various chemical reactions. The amino group can act as a nucleophile in substitution reactions or can be protonated/deprotonated depending on the pH. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, or can be reduced to alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic. The cyclopentyl ring could contribute to the compound’s hydrophobicity .科学的研究の応用

Plant-Derived Pigments and Their Applications

Betalains, derived from plants, are recognized as safe food additives with diverse applications. They consist of a nitrogenous core structure, betalamic acid, which combines with various compounds to form pigments like betacyanins and betaxanthins. These pigments are not only safe for consumption but also serve as micronutrients, showcasing radical-scavenging activity and cytotoxicity assessment in vitro. Despite their potential, their use in pharmaceutical and cosmetic industries is limited due to stability issues and insufficient scientific data on their properties like fluorescence, solubility, and bioavailability. Future research and professional inputs are needed to propose daily intake levels for these pigments and expand their application scope (Khan, 2016).

Biochemical Applications and Structural Analysis

Betalains are vacuolar pigments with a complex structure and diverse applications. The synthesis of these pigments involves multiple enzymes, with two key enzymes being bifunctional tyrosinase and DOPA dioxygenase. Their synthesis is influenced by various factors, including biotic and abiotic elicitors. The identified betalain structures provide insights into their biochemical significance and potential for commercial pigment extraction. These pigments are considered safe and contribute to health, underlining the need for further exploration and utilization (Khan & Giridhar, 2015).

Hydroxy Acids in Cosmetic and Therapeutic Applications

Hydroxy acids (HAs) are widely used in cosmetics and therapeutic formulations for various skin benefits. The major classes of HAs, including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, offer a range of benefits like anti-aging, acne treatment, and improvement in skin conditions like ichthyosis, rosacea, pigmentation disorders, and psoriasis. While they are beneficial, their prolonged use, especially on sun-exposed skin, necessitates a thorough safety evaluation. The exact biological mechanisms of HAs and their effects on processes like melanogenesis and tanning need more clarity. Their role in cosmetic formulations and dermatologic applications highlight their importance, warranting further research and safety evaluations (Kornhauser, Coelho, & Hearing, 2010).

将来の方向性

特性

IUPAC Name |

3-(cyclopentylamino)-2,2-dimethylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13)7-11-8-5-3-4-6-8;/h8,11H,3-7H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYBSSSQLVRILO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCCC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)

![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2409626.png)

![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)

![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)

![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)